

Aureusimine B (Phevalin): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Aureusimine B

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Staphylococcal Secondary Metabolite

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the human pathogen *Staphylococcus aureus* and other bacteria.[1][2][3] As a product of a non-ribosomal peptide synthetase (NRPS), phevalin has garnered interest for its potential roles in bacterial virulence, host-pathogen interactions, and as a bioactive molecule with potential therapeutic applications.[2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of **Aureusimine B**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Aureusimine B is a cyclic dipeptide with a monoketopiperazine core structure.[5] It is synthesized by the AusA non-ribosomal peptide synthetase, which incorporates phenylalanine and valine residues.[4]

Table 1: Physicochemical Properties of **Aureusimine B** (Phevalin)

Property	Value	Source
CAS Number	170713-71-0	[6]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O	[6]
Molecular Weight	228.3 g/mol	[6]
Canonical SMILES	<chem>CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2</chem>	[6]
Solubility	Slightly soluble in Chloroform and Methanol	[6]
Storage	Store at -20°C	[6]

Biological Properties and Activity

Aureusimine B exhibits a range of biological activities, primarily impacting host cells. It has been shown to have a modest direct effect on human keratinocyte gene expression, but its effects are significantly amplified in the presence of other staphylococcal products.[2][7]

Table 2: Biological and Pharmacological Properties of **Aureusimine B** (Phevalin)

Property	Description	Source
Source Organisms	Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus capitis, Streptomyces sp.	[1] [5] [8]
Biosynthesis	Synthesized by the AusA non-ribosomal peptide synthetase (NRPS) from phenylalanine and valine.	[4] [5]
Biological Role	Implicated in virulence factor gene expression in <i>S. aureus</i> , protease inhibition in eukaryotic cells, and interspecies bacterial communication.	[2] [7]
Effect on Host Cells	Modulates gene expression in human keratinocytes, potentially impacting wound healing processes like apoptosis, proliferation, and cell migration through deranged activation of MAPK/AP-1 signaling cascades.	[1] [2]
Enzyme Inhibition	Originally reported to exhibit calpain inhibitor activity (IC_{50} = 1.3 μ M in a casein hydrolysis assay). However, its activity against μ -calpain was found to be non-existent, suggesting isoform specificity.	[1] [6]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of **Aureusimine B**. The following sections outline key experimental protocols cited in the literature.

Production and Quantification of Aureusimine B

1. Bacterial Culture and Sample Preparation:

- *S. aureus* strains are cultured in appropriate media such as Tryptic Soy Broth (TSB) or RPMI 1640.[5][8]
- For biofilm production, cultures can be grown in a colony drip flow reactor.[1]
- Supernatants from planktonic or biofilm cultures are collected for analysis.[1]
- For extraction, spent medium can be subjected to organic extraction.[1]

2. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

- Instrumentation: An HPLC system coupled to a mass spectrometer is used for detection and quantification.
- Sample Analysis: Organic extracts of bacterial cultures are analyzed.
- Observation: Studies have shown that *S. aureus* biofilms produce significantly more phevalin than their planktonic counterparts.[1][2]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: Used to analyze the composition of conditioned media and identify metabolites.
- Sample Preparation: Conditioned media from bacterial cultures are analyzed directly.
- Observation: NMR analysis has been used to show that the addition of phevalin to planktonic *S. aureus* cultures does not significantly alter the overall extracellular metabolome.[7]

Analysis of Biological Activity

1. Human Keratinocyte (HK) Culture and Treatment:

- Primary human keratinocytes are cultured under standard cell culture conditions.
- Cells are treated with purified phevalin, *S. aureus* conditioned medium (PCM), or PCM spiked with additional phevalin.[2]

2. Gene Expression Analysis (Microarray and qRT-PCR):

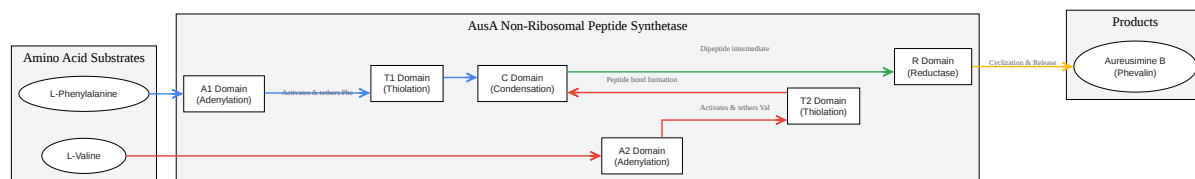
- RNA Extraction: Total RNA is extracted from treated and control keratinocytes.
- Microarray Analysis: Gene expression profiling is performed using microarrays to identify global changes in transcription.
- Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression of specific genes of interest identified from microarray data. The fold change in gene expression is calculated relative to a housekeeping gene like GAPDH.[2]

3. Apoptosis Assays (TUNEL Assay):

- Purpose: To determine if phevalin induces apoptosis in human keratinocytes.
- Methodology: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
- Observation: Studies have shown that phevalin alone does not induce apoptosis in human keratinocytes.[7]

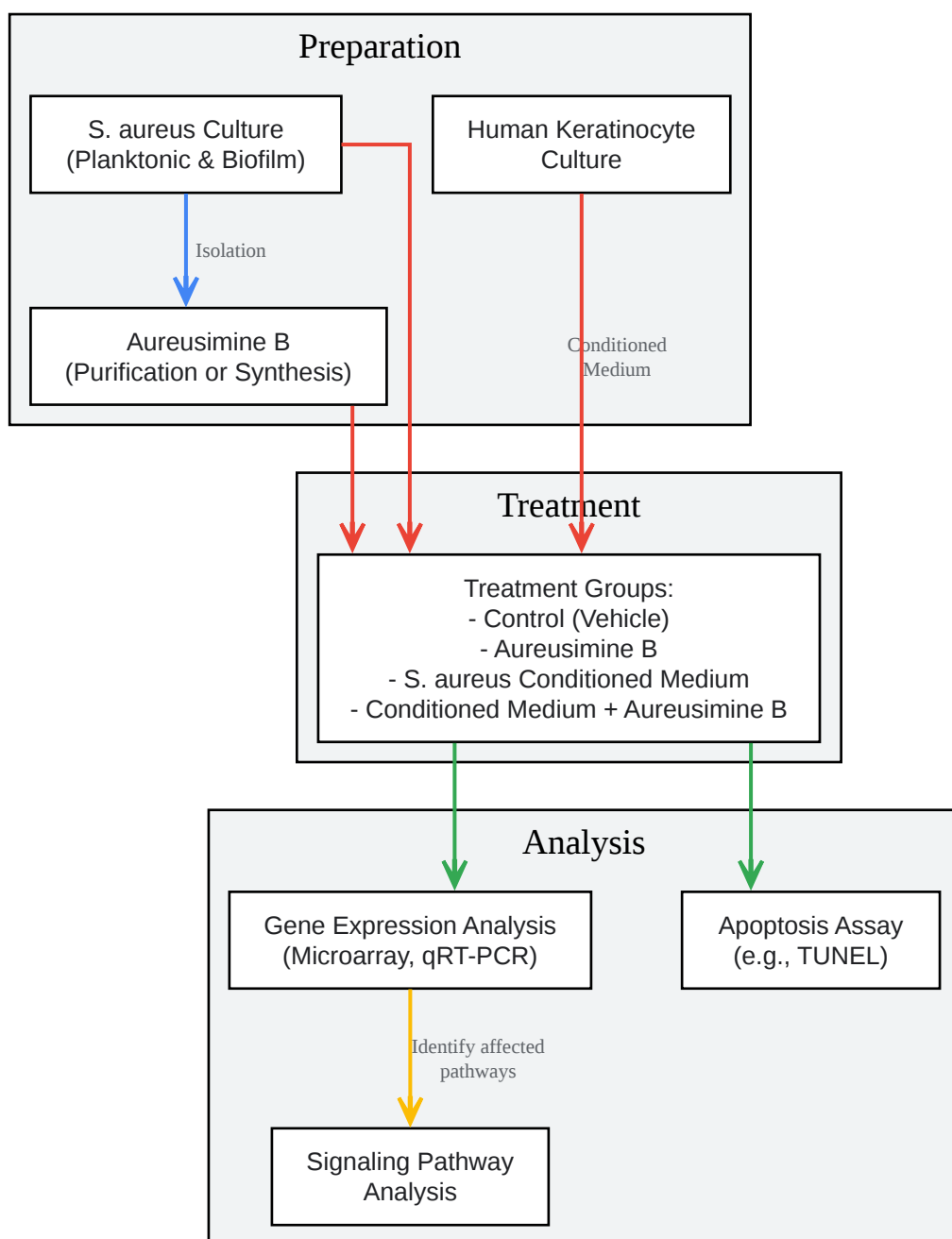
Signaling Pathways and Biosynthesis

The following diagrams illustrate the biosynthetic pathway of **Aureusimine B** and a typical experimental workflow for studying its effects.



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Caption: Biosynthesis of **Aureusimine B** by the AusA NRPS.



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Caption: Experimental workflow for studying **Aureusimine B** effects.

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